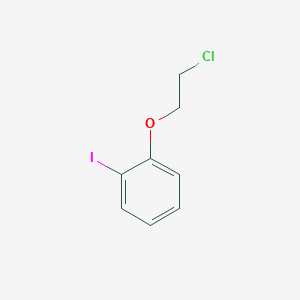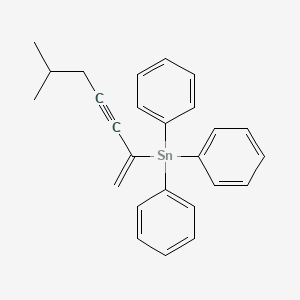
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: is an organotin compound with the molecular formula C26H26Sn . This compound is characterized by the presence of a tin atom bonded to a triphenyl group and a 5-methyl-1-methylene-2-hexynyl group. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- typically involves the reaction of triphenyltin chloride with an appropriate alkyne derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the alkyne and subsequent nucleophilic attack on the tin center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state organotin species.
Substitution: The triphenyl group or the alkyne moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Aplicaciones Científicas De Investigación
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various organic transformations, including cross-coupling reactions.
Materials Science: It is employed in the development of advanced materials, such as organotin-based polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or a precursor to bioactive compounds.
Mecanismo De Acción
The mechanism by which Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The alkyne moiety can participate in cycloaddition reactions, while the triphenyl group provides steric and electronic effects that modulate the compound’s behavior.
Comparación Con Compuestos Similares
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: can be compared with other organotin compounds, such as:
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: This compound has a similar alkyne moiety but different alkyl groups attached to the tin atom.
Triphenyltin chloride: A precursor to various organotin compounds, including the target compound.
Tetraphenyltin: Another organotin compound with four phenyl groups attached to the tin atom.
The uniqueness of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other organotin compounds.
Propiedades
Número CAS |
650605-89-3 |
|---|---|
Fórmula molecular |
C26H26Sn |
Peso molecular |
457.2 g/mol |
Nombre IUPAC |
6-methylhept-1-en-3-yn-2-yl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-4-5-6-7-8(2)3;3*1-2-4-6-5-3-1;/h8H,1,7H2,2-3H3;3*1-5H; |
Clave InChI |
DDDUOZWGJUIECU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC#CC(=C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


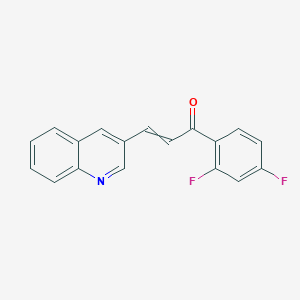
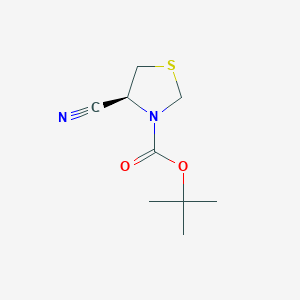
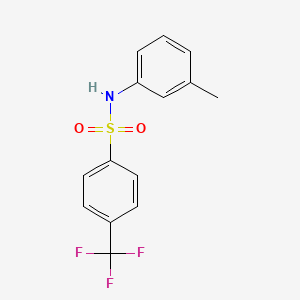
![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)
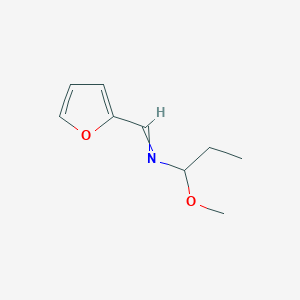
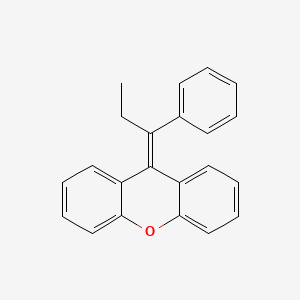
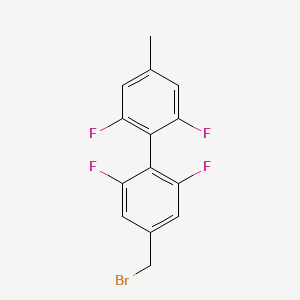
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
![Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B15169046.png)
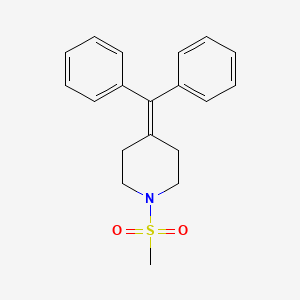
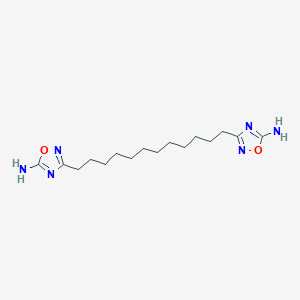
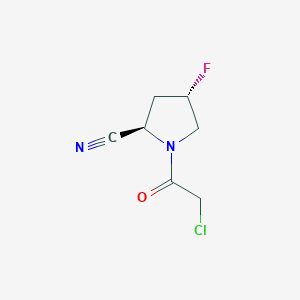
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)
